molecular formula C15H16N6O2 B2682848 6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-86-6

6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2682848
CAS No.: 328020-86-6
M. Wt: 312.333
InChI Key: WWURDPCILFJHQC-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" is an intriguing chemical compound with a complex structure featuring a 1,2,4-triazolo[4,3-b][1,2,4]triazinone core. This compound's synthesis and applications in various fields such as chemistry, biology, medicine, and industry have garnered significant attention.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" typically involves a multistep reaction. The primary methods include:

  • Starting Material Preparation: : 1,2,4-triazolo[4,3-b][1,2,4]triazin-7(8H)-one derivatives can be synthesized via condensation reactions involving hydrazines and nitriles under acidic conditions.

  • Formation of the Key Intermediate: : tert-Butyl groups and [(4-hydroxyphenyl)methylidene]amino moieties are introduced through specific substitution reactions.

  • Final Coupling: : The key intermediate undergoes a cyclization reaction to yield the final product.

Industrial Production Methods: : Industrial-scale production typically employs optimized conditions to enhance yield and purity. Techniques include solvent-controlled reactions and the use of catalysts to facilitate faster and more efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can modify the triazolo-triazinone framework, altering its electronic properties.

  • Substitution: : Common in synthetic chemistry, substitution reactions can replace functional groups within the molecule, potentially yielding more reactive or stable analogs.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substituents typically include halogens or alkyl/aryl groups under both acidic and basic conditions.

Major Products Formed

  • Depending on the reaction type, products can vary from hydroxylated derivatives to reduced triazolo-triazinones and substituted analogs that enhance or modify the molecule's functionality.

Scientific Research Applications

The applications of "6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" are vast and varied:

  • In Chemistry: : As a precursor or intermediate in the synthesis of more complex organic molecules.

  • In Biology: : Used in biochemical assays to study enzyme interactions due to its unique structural features.

  • In Medicine: : Potential therapeutic applications in drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

  • In Industry: : Applications in materials science for developing new polymers or as part of agrochemical formulations.

Mechanism of Action

The compound’s mechanism of action is closely tied to its ability to interact with biological macromolecules:

  • Molecular Targets: : It can bind to enzymes or receptors, influencing their activity through structural modification.

  • Pathways Involved: : These interactions can affect various signaling pathways, potentially modulating metabolic or disease-related processes.

Comparison with Similar Compounds

"6-tert-butyl-8-{[(E)-(4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one" stands out due to its unique triazolo[4,3-b][1,2,4]triazinone core, distinguishing it from other heterocyclic compounds:

  • Similar Compounds: : Compounds with similar core structures include 1,2,4-triazolo[4,3-b]pyridazines and 1,2,4-triazolo[4,3-b]pyrimidines.

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(4-hydroxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-4-6-11(22)7-5-10/h4-9,22H,1-3H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWURDPCILFJHQC-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.